N-(3-chloro-4-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3O2/c1-2-26-16-10-24(13-6-3-11(20)4-7-13)23-17(16)18(25)22-12-5-8-15(21)14(19)9-12/h3-10H,2H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOECYXQBPWWPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking the attachment of ATP and subsequent activation of the receptor. This prevents downstream signaling and inhibits processes such as cell migration, adhesion, and proliferation.
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by this compound affects multiple biochemical pathways. The primary pathway is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR, this compound prevents the activation of this pathway, leading to reduced proliferation and increased apoptosis (cell death) in cells where the EGFR pathway is abnormally active.
Pharmacokinetics
Similar compounds, such as gefitinib, have been shown to have suitable in vivo pharmacokinetic properties
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cells with overactive EGFR signaling. This can lead to the shrinkage of tumors in cancers where EGFR plays a significant role.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrazole Carboxamides
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
a) Core Heterocycle Modifications
b) Substituent Effects
Preclinical Data
- BI80645 : A closely related compound (CAS 1210697-94-1) with a 2-methoxyphenylmethyl carboxamide group shows improved pharmacokinetic profiles, suggesting the target compound’s carboxamide substituent can be optimized for enhanced efficacy .
Q & A
Basic: What are the key synthetic routes for N-(3-chloro-4-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes, including:
- Coupling Reactions : Amide bond formation between the pyrazole-carboxylic acid derivative and the 3-chloro-4-fluorophenylamine moiety using coupling agents like EDCI or HOBt .
- Functional Group Introduction : Ethoxy and fluorophenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling under palladium catalysis .
- Optimization : Critical parameters include solvent polarity (e.g., DMF for solubility), temperature (60–100°C for coupling efficiency), and catalyst loading (1–5 mol% Pd for cross-coupling) .
Basic: What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., ethoxy protons at δ 1.3–1.5 ppm, aromatic fluorophenyl signals) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 433.1) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Carboxamide C=O stretch (~1650 cm) and aromatic C-F stretches (~1200 cm) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How can computational modeling guide the design of synthetic pathways for this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, identifying energetically favorable pathways .
- Solvent/Catalyst Screening : Molecular dynamics simulations assess solvent effects (e.g., dielectric constant) and catalyst-substrate interactions to optimize yields .
- Docking Studies : Preliminary binding affinity predictions with target proteins (e.g., kinases) prioritize synthetic analogs for biological testing .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
- Dose-Response Curves : Validate IC values using standardized protocols (e.g., ATP-based kinase assays vs. cell viability assays) to distinguish target-specific vs. cytotoxic effects .
- Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural Analog Comparison : Compare with derivatives lacking the 3-chloro-4-fluorophenyl group to isolate pharmacophore contributions .
Basic: What are the primary biological targets or therapeutic areas under investigation for this compound?
- Kinase Inhibition : Potency against tyrosine kinases (e.g., EGFR, VEGFR) due to the pyrazole-carboxamide scaffold’s ATP-competitive binding .
- Antimicrobial Activity : Fluorophenyl and chloro groups enhance membrane penetration, targeting bacterial efflux pumps .
- Neuroprotective Potential : Preliminary in vitro data suggest modulation of neurotransmitter receptors (e.g., GABA) via hydrophobic interactions .
Advanced: What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
- Catalyst Recycling : Immobilized palladium catalysts reduce costs in cross-coupling steps .
- Green Solvents : Switch to cyclopentyl methyl ether (CPME) or water-miscible solvents to enhance sustainability .
Basic: How does the compound’s solubility and stability profile influence experimental design?
- Solubility : Low aqueous solubility (<10 µg/mL) necessitates DMSO stocks for in vitro assays; co-solvents (e.g., PEG-400) improve bioavailability in in vivo studies .
- Stability : Hydrolysis of the ethoxy group under acidic conditions requires pH-controlled storage (pH 6–8) .
Advanced: How can researchers validate off-target effects in kinase inhibition studies?
- Kinome-Wide Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 400+ kinases .
- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. kinase-deficient cell lines .
- Molecular Dynamics Simulations : Predict binding to non-target kinases (e.g., ABL1) via hydrogen-bonding and hydrophobic interactions .
Basic: What are the critical structural features influencing this compound’s reactivity and bioactivity?
- Halogenated Aromatic Rings : The 3-chloro-4-fluorophenyl group enhances lipophilicity (logP ~3.5) and π-π stacking with kinase active sites .
- Pyrazole Core : Rigid planar structure facilitates ATP-binding pocket interactions .
- Ethoxy Group : Modulates solubility and metabolic stability by steric hindrance of cytochrome P450 oxidation .
Advanced: What methodologies address discrepancies in in vitro vs. in vivo efficacy data?
- Pharmacokinetic Profiling : Measure plasma half-life, C, and tissue distribution to identify bioavailability bottlenecks .
- Metabolite Identification : LC-MS/MS detects active metabolites (e.g., de-ethylated derivatives) that may contribute to in vivo activity .
- Tumor Xenograft Models : Correlate in vitro IC with tumor growth inhibition in nude mice, adjusting dosing regimens for optimal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
